molecular formula C8H3Br2Cl2FO B1431612 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone CAS No. 1820604-17-8

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone

Cat. No.: B1431612
CAS No.: 1820604-17-8
M. Wt: 364.82 g/mol
InChI Key: QDBPMFHZLCJGNG-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone is a high-value, polyhalogenated synthetic intermediate of significant interest in advanced organic and medicinal chemistry research. This compound features a reactive α,α-dibromo ketone group adjacent to a substituted aromatic ring, making it a versatile electrophilic building block. Its primary research application lies in the synthesis of complex heterocyclic systems and as a precursor to pharmaceutically active molecules, particularly in the development of protein kinase inhibitors . The 2,6-dichloro-3-fluorophenyl moiety is a common structural feature in several biologically active compounds, and this specific reagent allows researchers to efficiently incorporate and further functionalize this scaffold . The compound is typically handled under cold-chain conditions to ensure stability . It is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

2,2-dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2Cl2FO/c9-8(10)7(14)5-3(11)1-2-4(13)6(5)12/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBPMFHZLCJGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone typically starts from the corresponding acetophenone derivative, 1-(2,6-dichloro-3-fluorophenyl)ethanone. The key step is the alpha-bromination of the ketone to introduce two bromine atoms at the alpha-carbon adjacent to the carbonyl group.

  • Starting Material: 1-(2,6-dichloro-3-fluorophenyl)ethanone
  • Reagents: Bromine (Br2) or brominating agents capable of alpha-halogenation
  • Conditions: Controlled temperature to avoid overbromination or degradation, often in an organic solvent such as acetic acid or chloroform

The bromination proceeds via enol or enolate intermediate formation, allowing electrophilic substitution at the alpha position. The reaction is typically carried out stepwise to ensure the dibromo substitution rather than mono-bromo or polybromo products.

Detailed Reaction Procedure

A representative synthetic method involves the following steps:

Step Procedure Conditions Outcome
1 Dissolve 1-(2,6-dichloro-3-fluorophenyl)ethanone in an appropriate solvent (e.g., acetic acid) Ambient or slightly elevated temperature Formation of enol/enolate intermediate
2 Add bromine dropwise to the reaction mixture under stirring Temperature maintained between 0–40 °C to control reaction rate Electrophilic bromination at alpha position
3 Stir the mixture for several hours to ensure complete dibromination Typically 1–8 hours depending on scale Formation of 2,2-dibromo derivative
4 Quench the reaction by adding water or a reducing agent if excess bromine remains Cooling to room temperature Reaction termination
5 Extract the product with organic solvents (e.g., toluene or dichloromethane) Separation of organic layer Isolation of crude product
6 Purify by recrystallization or chromatography Use of solvents like methanol or hexane Pure this compound

Alternative Methods and Variations

  • Use of Acid Chlorides and Halogenation: In some related halogenated ketone syntheses, acid chlorides are converted to alpha-bromo ketones via reaction with bromine and phosphorus halides (e.g., phosphorus pentachloride or thionyl chloride). While specific to other dibromo derivatives, similar approaches could be adapted for this compound to improve yields or selectivity.

  • Green Bromination Methods: Environmentally friendly bromination methods using ionic liquids or catalytic systems have been reported for related halogenated acetophenones, which may be applicable to this compound to reduce hazardous waste and improve safety.

Research Findings on Preparation

  • The alpha-dibromination of acetophenone derivatives is well-established and proceeds with high regioselectivity due to the acidity of the alpha hydrogens and the electrophilicity of bromine.

  • Maintaining low temperatures and controlled addition rates of bromine is critical to avoid polybromination or ring halogenation, which would complicate purification and reduce yield.

  • The presence of electron-withdrawing substituents on the phenyl ring (chlorine and fluorine) influences the reactivity by stabilizing intermediates and may require optimization of reaction time and temperature.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 1-(2,6-dichloro-3-fluorophenyl)ethanone Commercially available or synthesized via Friedel-Crafts acylation
Bromine equivalent 2 equivalents (stoichiometric) Ensures dibromination
Solvent Acetic acid, chloroform, or dichloromethane Choice affects reaction rate and selectivity
Temperature 0–40 °C Lower temperatures favor selectivity
Reaction time 1–8 hours Dependent on scale and conditions
Work-up Aqueous quench, organic extraction Standard organic chemistry procedures
Purification Recrystallization or column chromatography To obtain high purity product

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone is utilized in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents enhance biological activity, making it a valuable intermediate in drug development:

  • Antimicrobial Agents : Research indicates that halogenated compounds often exhibit enhanced antimicrobial properties. The presence of bromine and chlorine may contribute to the efficacy of drugs targeting bacterial infections.

Agrochemical Synthesis

The compound is also explored in the development of agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides and pesticides:

  • Herbicides : Studies have shown that compounds with similar halogen patterns can inhibit plant growth by disrupting photosynthesis or other metabolic processes.

Material Science

In material science, this compound is investigated for its potential use in polymer chemistry:

  • Polymer Additives : The compound can be used as a flame retardant or stabilizer in polymers due to its bromine content, which is known for enhancing fire resistance.

Chemical Synthesis

The compound serves as a reagent in various chemical reactions, including coupling reactions and cross-coupling methodologies:

  • Cross-Coupling Reactions : It is employed in Suzuki and Stille coupling reactions to form carbon-carbon bonds, critical for synthesizing complex organic molecules.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dibromo compounds, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Herbicidal Effectiveness

Research conducted at an agricultural university assessed the herbicidal effects of halogenated ethanones on common weeds. The findings indicated that formulations containing this compound exhibited superior weed control compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone involves its interaction with biological molecules through halogen bonding and electrophilic addition. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo electrophilic addition reactions with nucleophilic amino acid residues, affecting the structure and function of proteins .

Comparison with Similar Compounds

Key Differences:

Halogenation Patterns: The target compound’s 2,6-Cl₂, 3-F phenyl group contrasts with the 3,5-Br₂, 2,6-OMe substituents in Compound 24. Methoxy groups (electron-donating) in Compound 24 reduce electrophilicity compared to the electron-withdrawing Cl/F in the target compound . Trifluoroethanone derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) exhibit enhanced electronegativity, favoring reactions with electron-rich substrates .

Crystallographic Behavior: Fluorine substituents in the target compound’s phenyl ring may lead to rotational disorder, as seen in analogous chalcones . In contrast, hydroxyl and methoxy groups in 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone enable intramolecular hydrogen bonding, stabilizing its crystal lattice .

Biological Activity :

  • Chalcone derivatives like (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one demonstrate antifungal and anticancer properties, suggesting that the target compound’s halogenation pattern could be optimized for similar applications .

Reactivity and Functionalization Trends

  • Halogenation Efficiency: The degree of bromination in ethanone derivatives depends on NXS stoichiometry. For example, 4.4 equivalents of NBS yield tetrabrominated products (e.g., Compound 24), whereas lower equivalents produce mono- or dibrominated species .
  • Substituent Effects: Electron-withdrawing groups (Cl, F) on the phenyl ring activate the ethanone carbonyl toward nucleophilic attack, whereas electron-donating groups (OMe) deactivate it. This impacts downstream reactivity in cross-coupling or condensation reactions .

Biological Activity

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone is a halogenated ketone that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple halogen substituents that may influence its reactivity and interaction with biological systems. The following sections detail the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8_8H3_3Br2_2Cl2_2F1_1O
  • Molecular Weight : 365 g/mol
  • CAS Number : 34356-83-7

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. The presence of bromine and chlorine atoms is known to enhance the biological efficacy of compounds through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

Pathogen MIC (µg/mL) Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans25Significant
Methicillin-resistant Staphylococcus aureus (MRSA)128Poor

The compound showed promising results against Candida albicans, indicating potential as an antifungal agent. The structure-activity relationship (SAR) suggests that the presence of halogen substituents significantly contributes to its bioactivity.

The mechanisms by which this compound exerts its biological effects are not entirely elucidated. However, several hypotheses can be proposed based on similar compounds:

  • Disruption of Cell Membranes : The lipophilic nature of halogenated compounds may allow them to integrate into and disrupt bacterial cell membranes.
  • Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : Halogenated compounds are known to interact with DNA and RNA, potentially leading to mutagenic effects.

Case Studies

A study published in MDPI evaluated the antimicrobial potency of various halogenated phenyl ethanones, including this compound. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus, with a maximum inhibition percentage noted at concentrations around 32 µg/mL .

Another investigation focused on the structural modifications of similar compounds and their impact on antimicrobial activity. It was found that increasing the number of halogen substituents generally enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of 1-(2,6-dichloro-3-fluorophenyl)ethanone using brominating agents (e.g., PBr₃ or Br₂ in acetic acid). Optimization involves controlling stoichiometry (molar ratios of Br₂:ketone ~2:1) and reaction temperature (0–25°C). Post-reaction purification typically employs recrystallization from ethanol or toluene-acetone mixtures to achieve >85% yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for deshielded carbonyl carbon (δ ~190–200 ppm) and aromatic protons (δ 7.0–8.0 ppm) influenced by electron-withdrawing substituents.
  • FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Expect molecular ion peaks at m/z 388–390 (M⁺) with isotopic patterns consistent with Br and Cl .

Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve structural ambiguities in this compound?

  • Methodological Answer : SCXRD with SHELXL/SHELXTL software can model rotational disorder (e.g., fluorine or bromine positions) and refine occupancy factors. For example, disorder in halogen substituents may require splitting sites (e.g., 75:25 occupancy) and applying restraints to bond lengths/angles. Data collection at low temperatures (e.g., 100 K) improves resolution .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for halogenated ethanones?

  • Methodological Answer : Discrepancies (e.g., bond length deviations) arise from dynamic effects in solution (NMR) vs. static crystal packing (SCXRD). Use DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized gas-phase geometries with experimental data. For example, C-Br bond lengths in SCXRD (~1.90–1.95 Å) may differ slightly from DFT predictions due to crystal packing forces .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the carbonyl toward nucleophilic attack. Kinetic studies (e.g., with amines or Grignard reagents) show rate enhancements by 2–3 orders of magnitude compared to non-halogenated analogs. Hammett plots (σ⁺ values) correlate reactivity with substituent electronic effects .

Q. What crystallographic challenges arise from the steric and electronic effects of multiple halogens, and how are they mitigated?

  • Methodological Answer : Close-packing of bulky Br and Cl substituents can lead to disordered arrangements. Apply twin refinement (SHELXL) and anisotropic displacement parameters. For example, in related chalcone derivatives, C–H···O interactions (2.5–3.0 Å) stabilize crystal lattices despite steric clashes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone
Reactant of Route 2
2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone

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